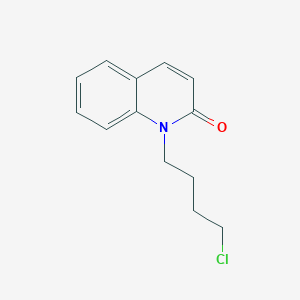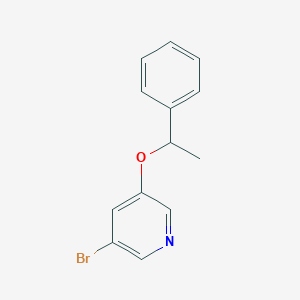
(3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol
Descripción general
Descripción
(3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Métodos De Preparación
The synthesis of (3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of an alkyne with a nitrile oxide, which forms the isoxazole ring. The reaction conditions typically involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition . Another method involves the reaction of (Z)-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride with propargyl alcohol under mild conditions . Industrial production methods may employ microwave irradiation to reduce reaction times and improve yields .
Análisis De Reacciones Químicas
(3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide Major products formed from these reactions include trifluoromethyl-substituted isoxazole derivatives and their corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
(3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The isoxazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
(3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol can be compared with other similar compounds, such as:
(3-(4-Fluorophenyl)isoxazol-5-yl)methanol: This compound has a fluorine atom instead of a trifluoromethyl group, which affects its chemical properties and biological activities.
(3-(4-Chlorophenyl)isoxazol-5-yl)methanol:
(3-(4-Methylphenyl)isoxazol-5-yl)methanol: The methyl group imparts different steric and electronic effects compared to the trifluoromethyl group.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its stability, lipophilicity, and biological activity compared to other similar compounds .
Propiedades
IUPAC Name |
[3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)8-3-1-7(2-4-8)10-5-9(6-16)17-15-10/h1-5,16H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPFITBIBNAIPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801231236 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801231236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206055-88-1 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206055-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801231236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[3-(2,4-Difluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7894269.png)
![[3-(4-Chloro-3-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7894284.png)




![(3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7894309.png)

